An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethylpyridine, also known as 4-chloro-2,6-lutidine, is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, namely the chlorinated pyridine ring with two methyl groups, impart specific reactivity that makes it a valuable intermediate in the synthesis of a range of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2,6-dimethylpyridine, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of pharmaceutical development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-Chloro-2,6-dimethylpyridine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 179.823 °C at 760 mmHg[3], 83-90 °C at 40 Torr | [2][4] |
| Density | 1.114 g/cm³ (predicted) | [3] |
| pKa | 5.22 ± 0.10 (predicted) | [3][4] |
| Refractive Index | 1.524 | [3] |
| Flash Point | 78.047 °C | [3] |
| CAS Number | 3512-75-2 | [1] |
Solubility: While comprehensive quantitative data is not readily available, 4-Chloro-2,6-dimethylpyridine is generally soluble in common organic solvents such as methanol, ethanol, acetone, and toluene. Its solubility should be experimentally determined for specific applications.
Reactivity and Chemical Behavior
The chemical behavior of 4-Chloro-2,6-dimethylpyridine is largely dictated by the pyridine ring, the chloro substituent, and the two methyl groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms at the 2, 4, and 6 positions electron-deficient. The presence of the chlorine atom at the 4-position makes this site particularly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This is a key aspect of its utility as a synthetic intermediate.
The methyl groups at the 2 and 6 positions provide steric hindrance around the nitrogen atom, which can influence its basicity and nucleophilicity.
A common and highly useful reaction of 4-Chloro-2,6-dimethylpyridine is the displacement of the chloride ion by a nucleophile. This allows for the introduction of a wide variety of functional groups at the 4-position of the pyridine ring, forming the backbone of more complex target molecules.
Synthesis of 4-Chloro-2,6-dimethylpyridine
A common and effective method for the synthesis of 4-Chloro-2,6-dimethylpyridine involves the chlorination of 2,6-dimethyl-4-hydroxypyridine (also known as 2,6-lutidin-4-ol).
Experimental Protocol: Chlorination of 2,6-dimethyl-4-hydroxypyridine
Objective: To synthesize 4-Chloro-2,6-dimethylpyridine from 2,6-dimethyl-4-hydroxypyridine.
Materials:
-
2,6-dimethyl-4-hydroxypyridine
-
Phosphoryl chloride (POCl₃)
-
5N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve 1 gram of 2,6-dimethyl-4-hydroxypyridine in 5 mL of phosphoryl chloride.[5]
-
Heat the reaction mixture to 100 °C and stir for 6 hours.[5]
-
After the reaction is complete, carefully quench the reaction by the slow addition of water. Caution: This reaction is exothermic and will generate HCl gas. Perform this step in a well-ventilated fume hood.
-
Neutralize the mixture to a pH of 7 by the slow addition of a 5N aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by distillation under reduced pressure.
Expected Yield: Approximately 1.15 grams.[5]
Caption: Synthetic workflow for 4-Chloro-2,6-dimethylpyridine.
Spectral Characterization
Confirmation of the structure and purity of the synthesized 4-Chloro-2,6-dimethylpyridine is essential. The following are the expected spectral data:
¹H NMR (400 MHz, CDCl₃):
-
δ 6.99 (s, 2H, Ar-H)
-
δ 2.51 (s, 6H, -CH₃)[5]
¹³C NMR: While a specific spectrum with peak assignments for 4-Chloro-2,6-dimethylpyridine is not readily available in the searched literature, spectra for similar compounds like 4-chloro-2,6-diaminopyrimidine are available for comparison.[6]
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic peaks for C-H stretching of the methyl groups and the aromatic ring, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching vibration. Specific peak assignments would require experimental data or computational modeling.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 141 and an M+2 peak at m/z 143 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[1] Fragmentation patterns would likely involve the loss of a methyl group or a chlorine atom.
Applications in Drug Development and Organic Synthesis
4-Chloro-2,6-dimethylpyridine is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo nucleophilic aromatic substitution at the 4-position allows for the introduction of various pharmacophores.
While a direct synthesis of a major drug using 4-Chloro-2,6-dimethylpyridine was not found in the provided search results, a closely related compound, 4-chloropyridine-2-carbonyl chloride, is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib , which is used in the treatment of certain types of cancer.[7][8] This highlights the importance of chloropyridine derivatives in the synthesis of biologically active molecules. The synthetic utility of 4-Chloro-2,6-dimethylpyridine lies in its potential to be a precursor to a wide range of substituted pyridines that are prevalent in medicinal chemistry.
Safety and Handling
4-Chloro-2,6-dimethylpyridine is classified as an irritant.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4] Keep the container tightly closed.
Conclusion
4-Chloro-2,6-dimethylpyridine is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of the 4-chloro position make it an important building block for the synthesis of a wide array of more complex molecules. For researchers and scientists in drug development and organic synthesis, a thorough understanding of this compound's properties and handling requirements is crucial for its successful application in the laboratory.
References
-
Zahovska, D., et al. (2016). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 21(11), 1533. [Link]
-
ResearchGate. (n.d.). Synthesis of sorafenib derivatives 4a–e. [Link]
-
Wu, Y., et al. (2011). Synthesis of Amlodipine Besylate. Chinese Journal of Modern Applied Pharmacy, 28(2), 140-141. [Link]
-
Kim, J. S., et al. (2019). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641. [Link]
-
Nguyen, T. H. L., et al. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science, 7(10), 133-138. [Link]
-
ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. [Link]
- Google Patents. (n.d.).
-
Chemsrc. (2025). 4-Chloro-2,6-dimethylpyridine | CAS#:3512-75-2. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of Amlodipine 1,4-Dihydropyridines are often synthesized via.... [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-Chloro-2,6-dimethylpyridine. [Link]
-
PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175. [Link]
-
LookChem. (n.d.). 4-Chloro-2,6-dimethylpyridine. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Figure S33. 13 C NMR spectrum of 4-(4-chlorophenyl) 2,6-ditolylpyridine.... [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of CLMPDI and BPCLDI. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylpyridine | C6H6ClN | CID 581392. [Link]
-
ResearchGate. (n.d.). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
-
Oriental Journal of Chemistry. (n.d.). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. [Link]
-
Solvent Miscibility Table. (n.d.). [Link]
-
PubMed. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. [Link]
Sources
- 1. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,6-dimethylpyridine CAS#: 3512-75-2 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Chloro-2,6-dimethylpyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-Chloro-2,6-dimethylpyridine | 3512-75-2 [m.chemicalbook.com]
- 6. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR [m.chemicalbook.com]
- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
